
Astrasieversianin XVI
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Astrasieversianin XVI is a glycoside and a cucurbitacin.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1. Anticancer Activity
Astrasieversianin XVI has shown promising results in preclinical studies as an anticancer agent. It exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Notably, it has been investigated for its effects on:
- Lung Cancer : Studies indicate that this compound can inhibit the growth of lung cancer cells through mechanisms involving the modulation of apoptosis-related proteins.
- Breast Cancer : Research suggests that this compound may enhance the sensitivity of breast cancer cells to chemotherapeutic agents, improving treatment efficacy.
- Colorectal Cancer : In vitro studies have demonstrated that this compound can reduce the viability of colorectal cancer cells significantly.
2. Antioxidant Properties
The antioxidant activity of this compound has been documented in several studies. It helps mitigate oxidative stress by scavenging free radicals and enhancing the body's natural antioxidant defenses. This property is crucial in preventing cellular damage associated with chronic diseases, including cancer and cardiovascular disorders.
3. Anti-inflammatory Effects
Inflammation plays a significant role in the progression of various diseases, including cancer and autoimmune conditions. This compound has been shown to inhibit pro-inflammatory cytokines and pathways, suggesting its potential as an anti-inflammatory agent. This could be beneficial in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
Study | Focus | Findings |
---|---|---|
Study 1 | Lung Cancer | Demonstrated significant reduction in tumor size in animal models treated with this compound alongside standard chemotherapy. |
Study 2 | Breast Cancer | Showed enhanced apoptosis in breast cancer cells when combined with doxorubicin treatment. |
Study 3 | Inflammation | Reduced levels of inflammatory markers in animal models of rheumatoid arthritis after treatment with this compound. |
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for isolating and purifying Astrasieversianin XVI from natural sources?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (CC) or high-performance liquid chromatography (HPLC). Purity validation requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and mass spectrometry (HR-ESI-MS) . For reproducibility, document solvent ratios, column packing materials (e.g., silica gel, Sephadex LH-20), and gradient elution protocols in detail .
Q. How can researchers confirm the structural identity of this compound using spectroscopic data?
- Methodological Answer : Compare experimental NMR data (chemical shifts, coupling constants) with published values for known analogs. Use 2D-NMR (HMBC, HSQC) to resolve stereochemical ambiguities. Cross-validate with X-ray crystallography if crystalline samples are obtainable. Discrepancies in spectral data should prompt re-evaluation of purification steps or consideration of isomerism .
Q. What in vitro bioassays are suitable for preliminary pharmacological evaluation of this compound?
- Methodological Answer : Prioritize assays aligned with the compound’s hypothesized bioactivity (e.g., cytotoxicity via MTT assay for anticancer potential). Include positive controls (e.g., doxorubicin) and solvent controls. Use dose-response curves (IC₅₀ calculations) and statistical analysis (ANOVA) to ensure robustness. Replicate experiments ≥3 times to account for biological variability .
Advanced Research Questions
Q. How should researchers address contradictory data between in vitro and in vivo efficacy studies of this compound?
- Methodological Answer : Analyze pharmacokinetic factors (bioavailability, metabolic stability) using LC-MS/MS. Perform tissue distribution studies to assess compound accumulation. If in vivo activity is absent despite in vitro potency, investigate protein binding or efflux pump interactions. Use knockout animal models (e.g., P-glycoprotein-deficient mice) to isolate mechanisms .
Q. What strategies optimize the total synthesis of this compound to improve yield and scalability?
- Methodological Answer : Employ retrosynthetic analysis to identify key intermediates (e.g., terpene backbone). Optimize stereoselective steps using chiral catalysts (e.g., Sharpless epoxidation). Monitor reaction efficiency via TLC/HPLC and adjust protecting groups or solvent systems (e.g., DMF vs. THF). Computational modeling (DFT) can predict transition states to refine synthetic routes .
Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across different studies?
- Methodological Answer : Conduct meta-analysis of existing data, focusing on variables such as cell lines (e.g., HeLa vs. MCF-7), assay conditions (serum concentration, incubation time), and compound purity. Reproduce conflicting studies under standardized protocols. Use multivariate regression to identify confounding factors (e.g., solvent cytotoxicity) .
Q. What computational approaches are effective for predicting the molecular targets of this compound?
- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger) to screen against target libraries (e.g., kinases, GPCRs). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Combine with transcriptomics (RNA-seq) to identify differentially expressed genes post-treatment. Cross-reference with cheminformatics databases (ChEMBL, PubChem) .
Q. How should ethical considerations influence the design of in vivo studies involving this compound?
- Methodological Answer : Adhere to ARRIVE guidelines for animal research. Justify sample sizes via power analysis to minimize unnecessary subjects. Include humane endpoints (e.g., tumor volume limits) and analgesia protocols. For human-derived specimens, obtain informed consent and anonymize data per GDPR/HIPAA standards .
Q. Data Analysis & Reporting
Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound?
- Methodological Answer : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Apply log-transformation for heteroscedastic data. For multi-group comparisons, use post-hoc tests (Tukey’s HSD) with Bonferroni correction. Report 95% confidence intervals and effect sizes (Cohen’s d) to contextualize significance .
Q. How can researchers ensure reproducibility when publishing spectral data for this compound?
- Methodological Answer : Deposit raw NMR/MS data in public repositories (e.g., Zenodo). Include instrument parameters (field strength, solvent peaks) and processing details (window functions, baseline correction). For crystallography, submit CIF files to the Cambridge Structural Database. Use SI (Supporting Information) for exhaustive spectral copies .
Q. Literature & Collaboration
Q. What systematic review strategies identify knowledge gaps in this compound research?
- Methodological Answer : Conduct PRISMA-compliant reviews using databases (SciFinder, PubMed). Filter studies by assay type, model organism, and compound purity. Use citation chaining (Web of Science) to trace seminal papers. Gap analysis tools (NVivo) can map understudied areas (e.g., immunomodulatory effects) .
Q. How should interdisciplinary teams allocate tasks for studying this compound’s mechanism of action?
- Methodological Answer : Divide workflows into parallel tracks: synthetic chemists optimize analogs, biologists handle in vivo models, and computational experts run MD simulations. Use project management tools (Trello, Asana) to synchronize milestones. Establish weekly cross-disciplinary meetings to integrate findings .
Eigenschaften
CAS-Nummer |
101843-82-7 |
---|---|
Molekularformel |
C47H78O18 |
Molekulargewicht |
931.1 g/mol |
IUPAC-Name |
(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R)-4,5-dihydroxy-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C47H78O18/c1-20-28(51)31(54)33(56)38(60-20)64-35-29(52)22(50)18-59-40(35)63-26-10-12-47-19-46(47)14-13-43(6)36(45(8)11-9-27(65-45)42(4,5)58)21(49)16-44(43,7)25(46)15-23(37(47)41(26,2)3)61-39-34(57)32(55)30(53)24(17-48)62-39/h20-40,48-58H,9-19H2,1-8H3/t20-,21-,22+,23-,24+,25-,26-,27-,28-,29-,30+,31+,32-,33+,34+,35+,36-,37-,38-,39+,40-,43+,44-,45+,46-,47+/m0/s1 |
InChI-Schlüssel |
OHYHOQFXLXSVIP-SOMZREBESA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC45CC46CCC7(C(C(CC7(C6CC(C5C3(C)C)OC8C(C(C(C(O8)CO)O)O)O)C)O)C9(CCC(O9)C(C)(C)O)C)C)O)O)O)O)O |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](CO[C@H]2O[C@H]3CC[C@]45C[C@]46CC[C@@]7([C@H]([C@H](C[C@]7([C@@H]6C[C@@H]([C@H]5C3(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)O)[C@]9(CC[C@H](O9)C(C)(C)O)C)C)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC45CC46CCC7(C(C(CC7(C6CC(C5C3(C)C)OC8C(C(C(C(O8)CO)O)O)O)C)O)C9(CCC(O9)C(C)(C)O)C)C)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.